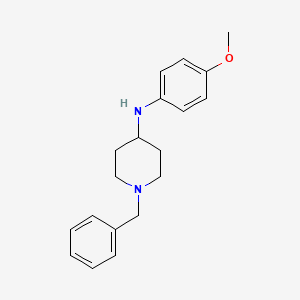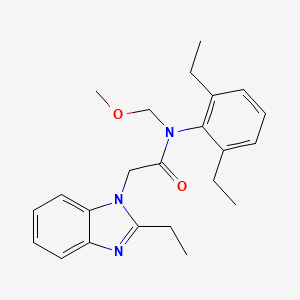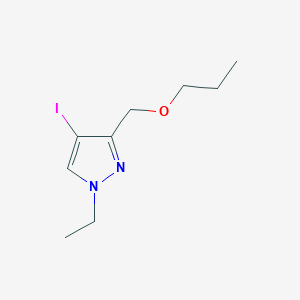
1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Pyrazoles, including 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole, can be synthesized through various methods. For example, ethyl 2,3-dioxobutanoate-2-arylhydrazones treated with [hydroxy(tosyloxy)iodo]benzene under reflux conditions and subsequent heating with N-ethyldiisopropylamine can yield cyclized ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates (Patel et al., 1991).
Electroluminescence
- Electrochemiluminescence Applications : Transition metal complexes with pyrazole derivatives demonstrate intense electrochemiluminescence (ECL). A study synthesizing such complexes found them to exhibit highly intense ECL in DMF solution (Feng et al., 2016).
Crystal Structure Analysis
- Structural Studies : Pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and analyzed using X-ray diffraction, offering insights into molecular structure and interactions (Naveen et al., 2021).
NMR Spectroscopy
- NMR Studies : Detailed NMR spectroscopic studies of 1H-pyrazoles, including their iodinated derivatives, provide valuable data for understanding chemical properties and molecular structures (Holzer & Gruber, 1995).
Tautomerism and Molecular Interactions
- Tautomerism in NH-Pyrazoles : The structures of NH-pyrazoles and their tautomerism, both in solution and in solid state, have been explored through crystallography and NMR spectroscopy. This research provides insights into hydrogen bonding and molecular dynamics (Cornago et al., 2009).
Building Blocks for Chemical Synthesis
- Synthesis of Iodinated Pyrazoles : Research has focused on synthesizing various iodinated pyrazole derivatives, which are valuable as building blocks in the fields of CropScience and oncology (Guillou et al., 2011).
Eigenschaften
IUPAC Name |
1-ethyl-4-iodo-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGPOKWYAAVHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
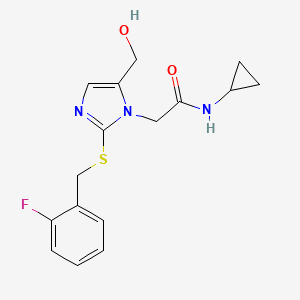
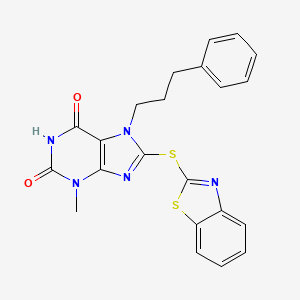

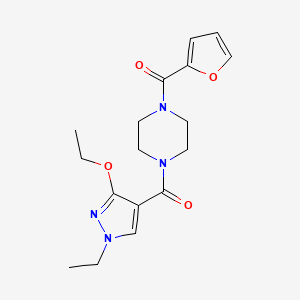
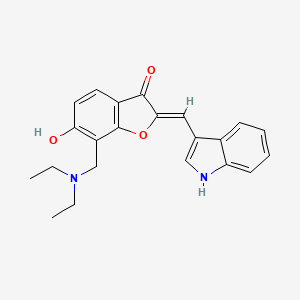
![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
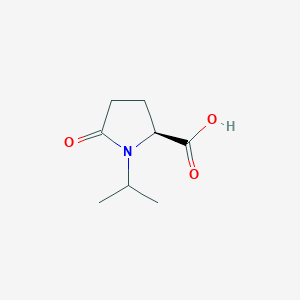
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
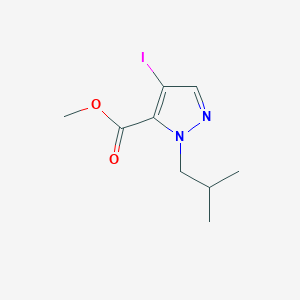
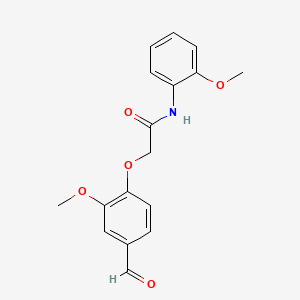
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
